5-Bromo-2-(bromomethyl)-3-methoxypyridine
Description
5-Bromo-2-(bromomethyl)-3-methoxypyridine is a halogenated pyridine derivative with a unique substitution pattern: a bromine atom at position 5, a bromomethyl group at position 2, and a methoxy group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where it is utilized in Suzuki-Miyaura couplings and alkylation reactions to generate heterocyclic analogs . Its molecular formula is C₇H₆Br₂NO, with a molecular weight of 280.94 g/mol (calculated). The bromomethyl group enhances reactivity, enabling further functionalization, while the methoxy group influences regioselectivity in reactions .
Properties
IUPAC Name |
5-bromo-2-(bromomethyl)-3-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPEDVKXNRCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)-3-methoxypyridine typically involves the bromination of 2-(bromomethyl)-3-methoxypyridine. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like dichloromethane at a controlled temperature to ensure the selective bromination of the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(bromomethyl)-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(methyl)-3-methoxypyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: 2-(methyl)-3-methoxypyridine.
Scientific Research Applications
Chemistry: 5-Bromo-2-(bromomethyl)-3-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated pyridines on biological systems. It serves as a building block for the synthesis of bioactive molecules that can interact with various biological targets.
Medicine: The compound is explored for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 5-Bromo-2-(bromomethyl)-3-methoxypyridine is used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Differences
Key structural analogs and their substituents are compared below:
Key Insights :
- The bromomethyl group in the target compound enables nucleophilic substitutions (e.g., Suzuki couplings), unlike analogs with methyl or methoxy groups at position 2 .
- Methoxy groups at position 3 (as in 5-Bromo-3-methoxypyridine) favor single-isomer formation in cycloadditions due to steric and electronic effects, whereas bromine or methyl substituents lead to mixtures .
Alkylation and Coupling Reactions
- 5-Bromo-2-(bromomethyl)-3-methoxypyridine achieves 98% yield in alkylation reactions with 5-trifluoromethoxyisatin, forming intermediates for M5 PAM (Positive Allosteric Modulator) drug candidates .
- 3-Bromo-5-methoxypyridine (CAS 50720-12-2) is used in cross-coupling reactions but lacks the bromomethyl group, limiting its versatility in multi-step syntheses .
Isomer Formation
Biological Activity
5-Bromo-2-(bromomethyl)-3-methoxypyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of bromine and methoxy groups, suggests a range of possible interactions with biological targets, making it a subject of interest for various therapeutic applications.
Chemical Structure
The chemical structure of 5-Bromo-2-(bromomethyl)-3-methoxypyridine can be represented as follows:
Synthesis
The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. Such methods have been shown to yield significant quantities of pyridine derivatives, facilitating the exploration of their biological properties .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5-Bromo-2-(bromomethyl)-3-methoxypyridine. It has been tested against various bacterial strains, demonstrating significant inhibition rates. For instance, one study reported that derivatives of this compound exhibited high antibacterial activity against E. coli, with some derivatives achieving inhibition rates above 80% .
| Compound | Inhibition Rate (%) |
|---|---|
| 5-Bromo-2-(bromomethyl)-3-methoxypyridine | 83.76 |
| Derivative A | 82.04 |
| Derivative B | 80.05 |
2. Anti-Thrombolytic Activity
The anti-thrombolytic properties of this compound were evaluated, revealing that certain derivatives exhibited considerable activity against clot formation. For example, one derivative showed an anti-thrombolytic activity of 31.61%, indicating that structural modifications can enhance this property .
3. Haemolytic Activity
The haemolytic activity of 5-Bromo-2-(bromomethyl)-3-methoxypyridine was also assessed, with findings showing varying levels of cytotoxicity against red blood cells (RBCs). The highest observed lysis was at 11.72%, suggesting that while the compound may have therapeutic potential, its safety profile requires careful evaluation .
Case Studies and Research Findings
Several studies have explored the biological activity of pyridine derivatives similar to 5-Bromo-2-(bromomethyl)-3-methoxypyridine:
- Study on Biofilm Inhibition : This research indicated that certain derivatives could inhibit biofilm formation significantly, with one compound achieving an inhibition rate of up to 90.95% against bacterial biofilms .
- Toxicity Assessments : Toxicity assays revealed that while some derivatives exhibit promising biological activities, they also demonstrate varying degrees of toxicity, necessitating further investigation into their therapeutic index and safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
